molecular formula C20H25N5O4 B2534357 N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-nitrophenyl)oxalamide CAS No. 941975-77-5

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2534357
CAS No.: 941975-77-5
M. Wt: 399.451
InChI Key: MBJIOMQZBNOOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C20H25N5O4 and its molecular weight is 399.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochromic Switching of Oxazine Derivatives

Zhu et al. (2014) investigated the electrochromic properties of oxazine derivatives, which showed improved fatigue resistance and color reversibility compared to conventional spiropyran derivatives. This research suggests potential applications in electrochromic devices and displays (Zhu et al., 2014).

Molecular Complex Formation

Research by Lewiński, Nitek, and Milart (1993) described a molecular complex formed by specific compounds, including a dimethylaminophenyl moiety. They observed intermolecular contacts and a contribution from the para-quinonoid structure, highlighting the complexity of molecular interactions (Lewiński et al., 1993).

Photoassisted Fenton Reaction for Pesticide Decomposition

Pignatello and Sun (1995) demonstrated the complete mineralization of certain pesticides using a photoassisted Fenton reaction. This study provides insights into effective methods for pesticide waste treatment and environmental remediation (Pignatello & Sun, 1995).

Cooperative Motion in Azo Polymers

A study by Meng et al. (1996) on azo polymers found that cooperative motion of polar side groups in amorphous polymers led to enhanced photoinduced birefringence. This research has implications for the development of advanced optical storage materials (Meng et al., 1996).

Influence of Substitution in Amidines

Research by Oszczapowicz and Krawczyk (1989) on N1N1-dimethylamidines revealed that the sensitivity of the amidine group to substitution at the imino nitrogen atom is influenced by the substituent in the phenyl ring. This study contributes to the understanding of chemical sensitivity and reactivity (Oszczapowicz & Krawczyk, 1989).

Bimetallic Nickel Complexes in Polymerization

Pelletier et al. (2008) synthesized both symmetrical and unsymmetrical bimetallic nickel complexes, which showed activity in ethylene polymerization. This work opens avenues in the field of polymer synthesis and catalysis (Pelletier et al., 2008).

Reaction of N-Nitroso Compounds with Guanyl and Adenyl Moieties

Okazaki, Persmark, and Guengerich (1993) studied the reaction of N-nitroso compounds with DNA moieties, providing insights into DNA modification and potential applications in genetic research (Okazaki et al., 1993).

Spirooxazine Derivative as a Cyanide Sensor

Zhu et al. (2012) developed a spirooxazine derivative as a highly sensitive cyanide sensor. This research is significant for environmental monitoring and chemical detection (Zhu et al., 2012).

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-23(2)16-9-5-14(6-10-16)18(24(3)4)13-21-19(26)20(27)22-15-7-11-17(12-8-15)25(28)29/h5-12,18H,13H2,1-4H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJIOMQZBNOOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.